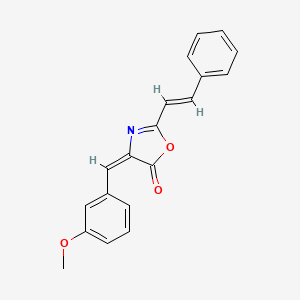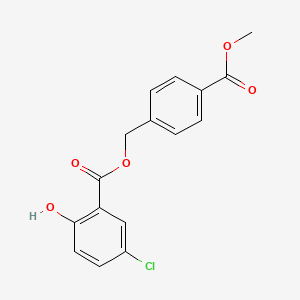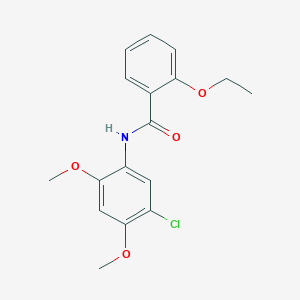![molecular formula C18H22N2O3 B5854058 N-[4-[(3-ethoxy-2-hydroxyphenyl)methylamino]phenyl]propanamide](/img/structure/B5854058.png)
N-[4-[(3-ethoxy-2-hydroxyphenyl)methylamino]phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(3-ethoxy-2-hydroxyphenyl)methylamino]phenyl]propanamide is an organic compound with a complex structure that includes an ethoxy group, a hydroxy group, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3-ethoxy-2-hydroxyphenyl)methylamino]phenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Ethoxy-Hydroxy Intermediate: The starting material, 3-ethoxy-2-hydroxybenzaldehyde, is synthesized through the ethoxylation of 2-hydroxybenzaldehyde.
Amination Reaction: The intermediate is then subjected to a reductive amination reaction with 4-aminobenzylamine to form the corresponding amine.
Acylation: The final step involves the acylation of the amine with propanoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3-ethoxy-2-hydroxyphenyl)methylamino]phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-[(3-ethoxy-2-hydroxyphenyl)methylamino]phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-[(3-ethoxy-2-hydroxyphenyl)methylamino]phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[4-[(3-ethoxy-2-hydroxypropoxy)phenyl]-3-(methylthio)propanamide: Similar structure but with a methylthio group.
N-[4-[(3-ethoxy-2-hydroxypropoxy)phenyl]-3-(methylthio)propanamide: Another analog with slight structural variations.
Uniqueness
N-[4-[(3-ethoxy-2-hydroxyphenyl)methylamino]phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[(3-ethoxy-2-hydroxyphenyl)methylamino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-17(21)20-15-10-8-14(9-11-15)19-12-13-6-5-7-16(18(13)22)23-4-2/h5-11,19,22H,3-4,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRHPFBDGQMIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NCC2=C(C(=CC=C2)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide](/img/structure/B5853978.png)


![2-methyl-N-{[4-(propan-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5854009.png)
![N-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]CYCLOHEXANECARBOXAMIDE](/img/structure/B5854020.png)
![N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]acetamide](/img/structure/B5854026.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5854029.png)

![N-(2-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5854033.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~1~,N~2~-trimethylglycinamide](/img/structure/B5854036.png)


![[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(3-methylphenoxy)acetate](/img/structure/B5854074.png)
![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5854079.png)
